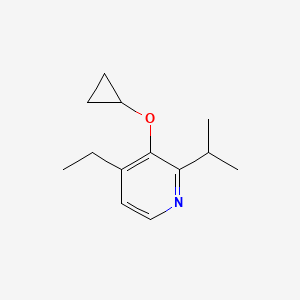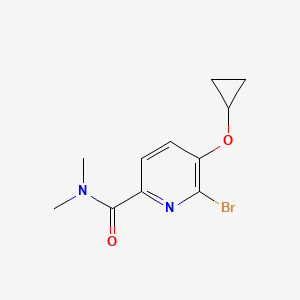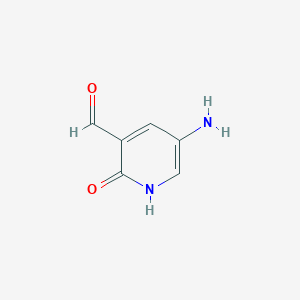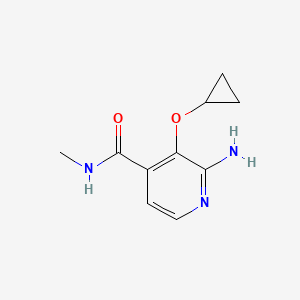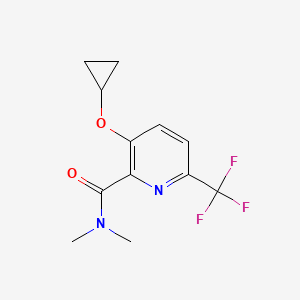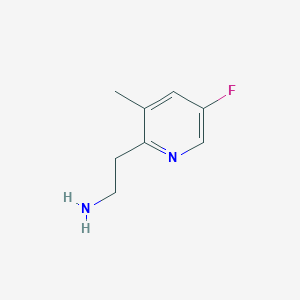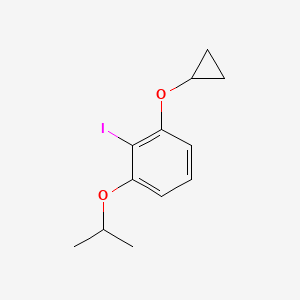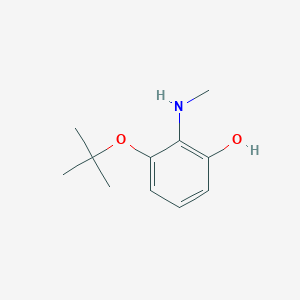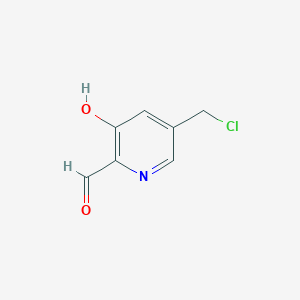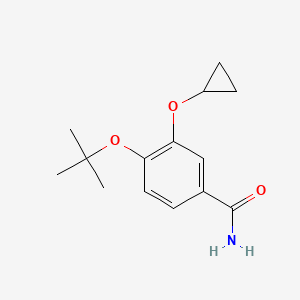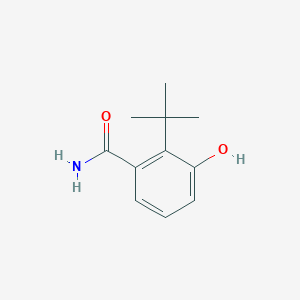
N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide is a complex organic compound that features a sulfonamide group. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties . This compound is characterized by the presence of a pyridine ring substituted with an aminomethyl group and a cyclopropoxy group, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
The synthesis of N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with an aminomethyl group, followed by the introduction of a cyclopropoxy group. The final step involves the sulfonation of the compound to introduce the methanesulfonamide group. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures .
Analyse Chemischer Reaktionen
N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group, using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Due to its sulfonamide group, it is explored for its antibacterial properties and potential use in drug development.
Wirkmechanismus
The mechanism of action of N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide can be compared with other sulfonamide-based compounds:
Sulfanilamide: A simpler sulfonamide with a benzene ring, known for its antibacterial properties.
Sulfamethoxazole: Another sulfonamide used as an antibiotic, featuring a more complex structure with additional functional groups.
Ampiroxicam: A sulfonamide-based anti-inflammatory drug with a cyclic structure.
Hydrochlorothiazide: A diuretic drug that contains both acyclic and cyclic sulfonamide groups.
Eigenschaften
Molekularformel |
C10H15N3O3S |
|---|---|
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
N-[2-(aminomethyl)-3-cyclopropyloxypyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-17(14,15)13-8-4-5-12-9(6-11)10(8)16-7-2-3-7/h4-5,7H,2-3,6,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
QPYXITFJCMBDPL-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C(=NC=C1)CN)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


